molecular formula C17H20N2O2S3 B2712450 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one CAS No. 1705250-62-9

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one

Cat. No. B2712450
CAS RN: 1705250-62-9
M. Wt: 380.54
InChI Key: XDUSCWFMPAHBEF-UHFFFAOYSA-N
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Description

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The tolyl group in this compound is in the ortho position, meaning it is attached to the second carbon in the aromatic ring .


Chemical Reactions Analysis

The tolyl group in this compound could potentially undergo a variety of chemical reactions. For example, tolyl groups are often used in Williamson etherification reactions, where they react with alcohols to form ethers . They can also be used in C-C coupling reactions .

Scientific Research Applications

Anticancer and Antitrypanosomal Activities

  • A study by Holota et al. (2019) synthesized derivatives of 4-thiazolidinone, closely related to the compound , and evaluated them for trypanocidal and anticancer activities. They discovered that some compounds exhibited significant activity against Trypanosoma brucei species and human tumor cell lines (Holota et al., 2019).

Antifungal Applications

  • Yadav et al. (1992) explored the chemoselective heterocyclizations of related thioxothiazolidin derivatives, resulting in compounds with antifungal properties against Helminthosporium oryzae and Cephalosporium saccharii (Yadav et al., 1992).

Antipsychotic and Anticonvulsant Properties

  • Research by Kaur et al. (2012) on benzoxazepine and benzothiazepine derivatives, structurally similar to the compound , indicated potential antipsychotic and anticonvulsant effects (Kaur et al., 2012).

Antibacterial Activity

  • A study by Công et al. (2014) synthesized and tested thioxothiazolidin-4-one derivatives for antibacterial activity against various bacterial strains. This highlights the potential of similar compounds in antimicrobial applications (Công et al., 2014).

Synthesis and Characterization

  • Zidar et al. (2009) focused on the microwave-assisted synthesis of benzoxazin and thiazolidinedione derivatives, contributing to the understanding of the synthesis process of similar compounds (Zidar et al., 2009).

properties

IUPAC Name

3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S3/c1-12-4-2-3-5-13(12)14-6-7-18(8-9-23-14)15(20)10-19-16(21)11-24-17(19)22/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUSCWFMPAHBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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